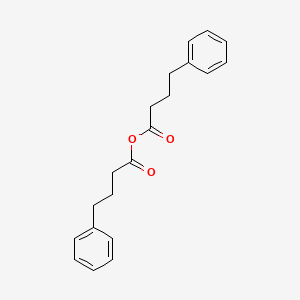

4-Phenylbutanoic anhydride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylbutanoyl 4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c21-19(15-7-13-17-9-3-1-4-10-17)23-20(22)16-8-14-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUNPDPJDRZMBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)OC(=O)CCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558827 | |

| Record name | 4-Phenylbutanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1940-02-9 | |

| Record name | 4-Phenylbutanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Phenylbutanoic Anhydride

The synthesis of 4-phenylbutanoic anhydride (B1165640), a derivative of 4-phenylbutanoic acid, is a key process in organic synthesis. Methodologies for its preparation primarily involve the dehydration of its parent carboxylic acid, 4-phenylbutanoic acid. The synthesis of this precursor acid is also a critical consideration, often accomplished via Friedel-Crafts reactions.

Reactivity and Reaction Mechanisms of 4 Phenylbutanoic Anhydride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives like 4-phenylbutanoic anhydride (B1165640). masterorganicchemistry.comlibretexts.org The general mechanism involves the addition of a nucleophile to one of the carbonyl carbons, forming a tetrahedral intermediate. This is followed by the elimination of a leaving group, in this case, a 4-phenylbutanoate group, to yield the substituted product. libretexts.org The reactivity of 4-phenylbutanoic anhydride in these reactions is influenced by the nature of the nucleophile and the reaction conditions.

Hydrolysis: Mechanistic Investigations and Product Formation

In the presence of water, 4-phenylbutanoic anhydride undergoes hydrolysis to yield two equivalents of 4-phenylbutanoic acid. This reaction typically proceeds without the need for a catalyst. youtube.com

Mechanism: The reaction is initiated by the nucleophilic attack of a water molecule on one of the electrophilic carbonyl carbons of the anhydride. youtube.com This leads to the formation of a tetrahedral intermediate. Subsequently, the pi bond of the carbonyl group reforms, and the 4-phenylbutanoate leaving group is expelled. A final proton transfer step results in the formation of two molecules of 4-phenylbutanoic acid. youtube.com

Product Formation: The sole product of the complete hydrolysis of 4-phenylbutanoic anhydride is 4-phenylbutanoic acid.

Alcoholysis: Formation of 4-Phenylbutanoic Esters

The reaction of 4-phenylbutanoic anhydride with alcohols, known as alcoholysis, is a common method for the synthesis of 4-phenylbutanoic esters. uomus.edu.iq This reaction is a type of nucleophilic acyl substitution where the alcohol acts as the nucleophile.

Mechanism: The alcohol attacks one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of a molecule of 4-phenylbutanoic acid and the formation of the corresponding ester. This reaction can often be driven to completion by using an excess of the alcohol or by removing the carboxylic acid byproduct.

Research Findings: Kinetic studies have demonstrated that the rate of alcoholysis is dependent on the steric hindrance of the alcohol, with primary alcohols reacting faster than secondary alcohols. The reaction is typically carried out under mild conditions, such as at room temperature in an inert solvent like dichloromethane, sometimes with the addition of a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP).

Aminolysis: Synthesis of 4-Phenylbutanamides

Aminolysis, the reaction of 4-phenylbutanoic anhydride with primary or secondary amines, is an effective method for the synthesis of 4-phenylbutanamides. This reaction is generally rapid and proceeds with high yield.

Mechanism: The mechanism is analogous to hydrolysis and alcoholysis. The amine, acting as a potent nucleophile, attacks a carbonyl carbon of the anhydride. The resulting tetrahedral intermediate then collapses, eliminating a 4-phenylbutanoate ion and forming the amide. A subsequent proton transfer from the newly formed amide to the carboxylate ion yields the final N-substituted 4-phenylbutanamide (B72729) and 4-phenylbutanoic acid. To drive the reaction to completion, a base is often added to neutralize the carboxylic acid byproduct. fishersci.it

Research Findings: The direct condensation of 4-phenylbutyric acid with aniline (B41778) has been shown to be feasible over an acidic silica (B1680970) catalyst in a continuous flow system. researchgate.net While this involves the acid and not the anhydride directly, it highlights the utility of related starting materials in amide synthesis. The Schotten-Baumann reaction conditions, which involve reacting an amine with an acyl chloride (a more reactive acylating agent than an anhydride), are also a common strategy for amide formation. fishersci.itdiva-portal.org

Reduction Pathways and Product Derivations

The reduction of 4-phenylbutanoic anhydride can lead to different products depending on the reducing agent used. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the anhydride to the corresponding primary alcohol. masterorganicchemistry.com

Mechanism with Strong Reducing Agents: With a strong hydride reagent like LiAlH₄, the reaction proceeds via a nucleophilic acyl substitution where a hydride ion (H⁻) attacks one of the carbonyl carbons. This initially forms an aldehyde and a carboxylate salt. The aldehyde is then further reduced by another equivalent of the hydride reagent to the primary alcohol. Therefore, the complete reduction of 4-phenylbutanoic anhydride with LiAlH₄ yields 4-phenyl-1-butanol. masterorganicchemistry.com

Product Derivations: It is noteworthy that the precursor to 4-phenylbutanoic anhydride, 4-phenylbutanoic acid, can be synthesized through the reduction of 3-benzoylpropanoic acid. chegg.com This reduction is often achieved using a Clemmensen reduction (Zn(Hg), HCl) or a Wolff-Kishner reduction. chegg.com Furthermore, 2-(S)-amino-4-phenylbutyric acid can be prepared by the reduction of a salt of 2-(S)-amino-4-oxo-4-phenylbutyric acid using methods such as catalytic hydrogenation (e.g., with Pd/C) or a zinc amalgam with a strong acid. google.com

Advanced Catalytic Transformations and Reaction Systems

Beyond classical nucleophilic acyl substitution reactions, 4-phenylbutanoic anhydride is a valuable substrate in modern catalytic transformations, enabling the synthesis of complex and stereochemically defined molecules.

Photochemical Asymmetric Nickel-Catalyzed Acyl Cross-Coupling Reactions

A significant advancement in the use of symmetrical anhydrides, including 4-phenylbutanoic anhydride, is their application in photochemical asymmetric nickel-catalyzed acyl cross-coupling reactions. urv.catnih.govnih.gov This methodology allows for the enantioselective synthesis of α-substituted ketones under mild conditions. urv.catnih.govnih.gov

Mechanism and Key Features: This visible-light-mediated strategy couples symmetrical anhydrides with 4-alkyl dihydropyridines (DHPs). urv.catnih.govnih.gov A key aspect of this reaction is that it does not require an external photocatalyst. urv.catnih.gov The direct excitation of the DHP initiates the process, causing it to function as both a radical source and a reductant. urv.catnih.govresearchgate.net This dual role facilitates the turnover of the chiral nickel catalytic complex. urv.catnih.gov The proposed catalytic cycle involves the activation of the anhydride by the nickel catalyst. nih.gov The excited DHP generates an alkyl radical, which then engages in the cross-coupling process. nih.govresearchgate.net

Research Findings: This innovative approach, reported in Angewandte Chemie International Edition, has been recognized for its significant impact. urv.cat It provides a powerful tool for the synthesis of enantioenriched ketones, which are important building blocks in medicinal chemistry and materials science. urv.catnih.govnih.gov The reaction demonstrates the potential of using readily available anhydrides as acyl sources in sophisticated catalytic systems. nih.gov

Cross-Ketonization Reactions with Related Carboxylic Acids and Anhydrides

The reactivity of 4-phenylbutanoic anhydride in cross-ketonization reactions is a subject of interest for the synthesis of unsymmetrical ketones. While direct studies on the cross-ketonization of 4-phenylbutanoic anhydride are not extensively detailed in the literature, valuable insights can be drawn from the cross-ketonization of its corresponding carboxylic acid, 4-phenylbutanoic acid, as the reaction mechanism is proposed to proceed through an anhydride intermediate. mdpi.com

Research into the vapor-phase cross-ketonization of ω-phenylalkanoic acids with acetic acid over metal oxide catalysts provides significant findings. In these studies, 4-phenylbutanoic acid has been reacted with acetic acid to produce 5-phenyl-2-pentanone. The reaction is typically performed at elevated temperatures in the presence of catalysts such as cerium oxide (CeO₂) or manganese oxide (MnO₂) supported on alumina (B75360) (Al₂O₃) or silica (SiO₂). mdpi.com

The proposed mechanism for this reaction on a catalyst surface involves the initial formation of a mixed anhydride from the two different carboxylic acids. mdpi.com This intermediate then undergoes decarboxylation to form the unsymmetrical ketone. Therefore, the data from the cross-ketonization of 4-phenylbutanoic acid with other carboxylic acids is highly relevant to understanding the reactivity of 4-phenylbutanoic anhydride in similar transformations.

Below is a data table summarizing the results of the cross-ketonization of ω-phenylalkanoic acids with acetic acid over a 20 wt. % CeO₂/Al₂O₃ catalyst.

Table 1: Cross-Ketonization of ω-Phenylalkanoic Acids with Acetic Acid

| ω-Phenylalkanoic Acid | Reaction Temperature (K) | Ketone Yield (%) |

|---|---|---|

| 3-Phenylpropanoic acid | 698 | 49 |

| 4-Phenylbutanoic acid | 698 | 48 |

This table was created based on data from Gliński et al. (2024). mdpi.comresearchgate.net

The data indicates that 4-phenylbutanoic acid exhibits comparable reactivity to other related ω-phenylalkanoic acids in cross-ketonization with acetic acid, yielding the desired ketone in moderate amounts. The reaction conditions, particularly the high temperatures, are crucial for facilitating the decarboxylation of the intermediate anhydride on the catalyst surface.

Influence of Substrate Structure on Reaction Selectivity in Related Aromatic Systems (e.g., Photoinduced C-H Oxygenation)

The structure of the substrate plays a critical role in determining the selectivity of reactions in aromatic systems, a principle that can be extended to the reactivity of compounds like 4-phenylbutanoic anhydride. A pertinent example is the photoinduced C-H oxygenation of arenes, where the regioselectivity of the reaction is highly dependent on the substrate's structure. acs.orgnih.govrsc.org

Recent research has demonstrated the highly efficient and selective meta-oxygenation of various arene systems through the synergistic merger of photocatalysis and palladium (Pd) catalysis. acs.orgnih.gov This method operates under mild, ambient temperature conditions and shows a high degree of regioselectivity. The protocol has been successfully applied to a range of substrates, including phenylacetic acid derivatives. acs.orgnih.gov

In these reactions, a directing group on the substrate guides the catalyst to a specific position on the aromatic ring. For phenylacetic acids, the carboxylic acid group acts as a directing group. The reaction proceeds with excellent meta-selectivity, affording the meta-acetoxylated products in good to excellent yields. acs.org The substitution pattern on the phenyl ring of phenylacetic acid derivatives was found to influence the reaction's efficiency, with both electron-donating and electron-withdrawing groups being well-tolerated. acs.org For instance, a methyl group at the meta-position of phenylacetic acid resulted in a high yield and selectivity (86%, >25:1). nih.gov

Interestingly, the length of the alkyl chain connecting the phenyl ring and the directing carboxylic acid group has a notable effect on the reaction's selectivity. A study involving the photoinduced meta-acetoxylation of various phenyl-containing carboxylic acids revealed that increasing the chain length of the directing template decreased the meta-selectivity of the protocol. This was evident from the outcome of the reaction with 4-phenylbutanoic acid. nih.gov This suggests that the distance and flexibility of the directing group relative to the aromatic ring are crucial factors in controlling the regioselectivity of the C-H functionalization.

The proposed mechanism for this photoinduced C-H oxygenation involves the formation of radical species and the participation of a Pd(II)/Pd(III)/Pd(IV) catalytic cycle, which is distinct from the Pd(II)/Pd(IV) cycle of thermal C-H acetoxylation. acs.orgnih.gov Light energy is involved in both the C-H activation and the generation of the acetoxy radical. acs.orgnih.gov

The findings from these photoinduced C-H oxygenation studies underscore the significant influence of the substrate's structure, including the nature and position of substituents and the length of the alkyl chain of the directing group, on the selectivity of reactions involving the aromatic ring. These principles are broadly applicable to understanding the reactivity of 4-phenylbutanoic anhydride and related compounds in various chemical transformations.

Applications of 4 Phenylbutanoic Anhydride in Contemporary Organic Synthesis

Reagent for the Synthesis of Esters, Amides, and Diverse Organic Derivatives

As a carboxylic acid anhydride (B1165640), 4-phenylbutanoic anhydride is a potent acylating agent, enabling the introduction of the 4-phenylbutanoyl group into various molecules through reactions with nucleophiles. This reactivity is central to its application in synthesizing a range of organic derivatives.

The primary reactions include:

Alcoholysis: It reacts with alcohols to form the corresponding esters of 4-phenylbutanoic acid. This reaction typically proceeds efficiently, often catalyzed by a mild base like pyridine (B92270).

Aminolysis: Its reaction with primary or secondary amines yields N-substituted 4-phenylbutanamides. This is a common and effective method for creating amide bonds, which are fundamental linkages in many pharmaceuticals and biologically active molecules. dur.ac.uk

Hydrolysis: In the presence of water, the anhydride hydrolyzes back to its parent carboxylic acid, 4-phenylbutanoic acid.

These transformations are foundational in organic synthesis, allowing chemists to readily convert alcohols and amines into their respective ester and amide derivatives under relatively mild conditions. The formation of N-benzyl-4-phenylbutyramide, for instance, can be achieved by the direct reaction of 4-phenylbutyric acid and benzylamine, a process where the in-situ formation of an anhydride intermediate is proposed to occur at elevated temperatures. dur.ac.ukorgsyn.org

| Reaction Type | Nucleophile | Product | General Conditions |

| Alcoholysis | Alcohol (R-OH) | Ester (4-phenylbutanoate) | Mild base catalyst (e.g., pyridine) |

| Aminolysis | Amine (R-NH2) | Amide (N-substituted 4-phenylbutanamide) | May require heating |

| Hydrolysis | Water (H2O) | Carboxylic Acid (4-phenylbutanoic acid) | Mild acid or base catalyst |

Utility in the Preparation of Polymers and Advanced Materials

Anhydrides are crucial monomers in polymer chemistry, particularly for producing polyesters and polyamides through step-growth polymerization. scbt.com These materials possess significant industrial value due to their strength and versatility. scbt.com While specific, large-scale industrial polymers based solely on 4-phenylbutanoic anhydride are not widely documented, its structural features make it a candidate for creating specialized polymers. The phenyl group can impart desirable properties such as increased thermal stability and altered solubility in organic matrices.

In the realm of advanced materials, anhydrides are used to modify surface properties and create functional materials. scbt.com 4-Phenylbutanoic anhydride can be used in the synthesis of biodegradable polymers. The rate of degradation of such polymers often depends on the type of chemical bonds present, with anhydride linkages being more water-labile than ester or amide bonds. google.com This characteristic is useful in designing materials with controlled-release properties.

Building Block and Precursor in the Synthesis of Complex Organic Molecules

4-Phenylbutanoic anhydride, and its precursor 4-phenylbutanoic acid, are valuable building blocks for constructing more complex molecular frameworks. guidechem.com The parent acid is a key intermediate in the Haworth synthesis of naphthalene (B1677914) and its derivatives. iptsalipur.org

The Haworth synthesis sequence demonstrates this utility:

Friedel-Crafts Acylation: Benzene (B151609) reacts with succinic anhydride to form 3-benzoylpropanoic acid. iptsalipur.org

Reduction: The ketone in 3-benzoylpropanoic acid is reduced to yield 4-phenylbutanoic acid. iptsalipur.org

Intramolecular Cyclization: Heating 4-phenylbutanoic acid with a strong acid like sulfuric acid causes ring closure to form α-tetralone. iptsalipur.orgpearson.com

Further Transformation: α-Tetralone can then be converted through subsequent reduction and dehydrogenation steps to produce naphthalene. iptsalipur.org

By using 4-phenylbutanoic anhydride as the reactive form of the acid, chemists can facilitate its incorporation into multi-step synthetic pathways leading to complex targets, including various pharmaceutical intermediates. guidechem.com

Role in the Generation of Chiral Intermediates for Asymmetric Synthesis

A significant modern application of 4-phenylbutanoic anhydride is in the field of asymmetric synthesis, where the goal is to create specific stereoisomers of a chiral molecule. Research has highlighted its use in sophisticated, metal-catalyzed cross-coupling reactions.

Notably, 4-phenylbutanoic anhydride has been employed in photochemical asymmetric nickel-catalyzed acyl cross-coupling reactions. researchgate.net In one visible-light-mediated strategy, symmetrical anhydrides are coupled with 4-alkyl dihydropyridines to produce enantioenriched α-substituted ketones under mild conditions. researchgate.netresearchgate.net This method avoids the need for an external photocatalyst and is a powerful tool for constructing chiral C(sp³)–C(sp²) bonds, which are common motifs in medicinal chemistry. researchgate.net The ability to generate these valuable chiral intermediates underscores the anhydride's importance in advanced synthetic applications. vulcanchem.com

Synthetic Routes for Analogue and Derivative Preparation within Research Contexts

The preparation of 4-phenylbutanoic anhydride and its analogues for research purposes relies on established synthetic methodologies.

Synthesis of 4-Phenylbutanoic Anhydride: The most direct laboratory-scale synthesis involves the dehydration of its parent acid, 4-phenylbutanoic acid. A common method is to reflux the carboxylic acid with an excess of a dehydrating agent like acetic anhydride for several hours. After the reaction, the product can be purified by vacuum distillation or recrystallization.

Synthesis of 4-Phenylbutanoic Acid (Precursor): The precursor acid is accessible through several routes, with the Friedel-Crafts reaction being a practical and high-yielding method. google.comgoogle.comjustia.com

| Synthesis Method for 4-Phenylbutanoic Acid | Reactants | Catalyst/Conditions | Reported Yield | Reference(s) |

| Friedel-Crafts Reaction | Benzene and γ-butyrolactone | Aluminum chloride (Lewis acid), 50-60°C | 81-94% (crude) | google.comjustia.com |

| Grignard Reaction | Benzyl magnesium chloride and other reagents | N/A | ~16% | google.comjustia.com |

| Arndt-Eistert Reaction | Diazomethane with silver oxide | N/A | N/A | google.com |

The Friedel-Crafts route is often preferred for its efficiency and cost-effectiveness. google.com By starting with substituted benzenes or modified lactones in this initial step, a wide variety of analogues and derivatives of 4-phenylbutanoic acid, and subsequently the anhydride, can be prepared for diverse research applications.

Catalytic Strategies in 4 Phenylbutanoic Anhydride Chemistry

Lewis Acid Catalysis in Precursor Synthesis and Acylation Reactions

Lewis acid catalysis is fundamental to both the synthesis of the precursor, 4-phenylbutanoic acid, and the acylation reactions involving 4-phenylbutanoic anhydride (B1165640).

The synthesis of 4-phenylbutanoic acid often begins with a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution typically involves the reaction of benzene (B151609) with succinic anhydride or butyrolactone in the presence of a strong Lewis acid catalyst. vedantu.comgoogle.com Aluminum chloride (AlCl₃) is a commonly used catalyst for this transformation. vedantu.comgoogle.comgoogle.com The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the benzene ring. vedantu.comscience-revision.co.uk Subsequent reduction of the resulting keto acid yields 4-phenylbutanoic acid. A variety of Lewis acids can be employed in this type of synthesis, each with varying efficacy. google.comgoogle.comgoogleapis.com

Once 4-phenylbutanoic anhydride is formed, it serves as a potent acylating agent, a reactivity that is often enhanced by Lewis acid catalysts. researchgate.net These catalysts activate the anhydride by coordinating to one of the carbonyl oxygens, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This strategy is widely used for the acylation of alcohols, thiols, and sugars. organic-chemistry.org While strong Lewis acids like AlCl₃ can be used, milder and more selective catalysts are often preferred to avoid side reactions. organic-chemistry.orgwikipedia.org

| Catalyst Type | Application | Examples | Role of Catalyst |

|---|---|---|---|

| Strong Lewis Acids | Precursor Synthesis (Friedel-Crafts Acylation) | AlCl₃, FeCl₃, ZnCl₂, BF₃ | Generates acylium ion electrophile from succinic anhydride or butyrolactone. vedantu.comgoogle.comgoogle.com |

| Metal Triflates | Acylation Reactions | Cu(OTf)₂, Sn(OTf)₂, Sc(OTf)₃, Ce(OTf)₃ | Activates the anhydride carbonyl group towards nucleophilic attack. researchgate.netorganic-chemistry.org |

Application of Catalytic Amounts of Acid or Base in Anhydride Formation

The direct formation of 4-phenylbutanoic anhydride from its parent carboxylic acid is a dehydration reaction that can be facilitated by catalytic amounts of acid or base. The most straightforward laboratory method involves heating 4-phenylbutanoic acid with a dehydrating agent like acetic anhydride. In this case, acetic anhydride serves as the dehydrating agent, and the process can be considered autocatalytic or promoted by the acidic environment.

Alternatively, mild bases can catalyze acylation reactions where 4-phenylbutanoic anhydride is the reagent. For instance, pyridine (B92270) and 4-dimethylaminopyridine (B28879) (DMAP) are well-known nucleophilic catalysts that react with the anhydride to form a highly reactive acylpyridinium intermediate. This intermediate then readily acylates the desired nucleophile, such as an alcohol, regenerating the catalyst in the process. While these are catalysts for reactions using the anhydride, their principles are relevant to the broader context of acid-base catalysis in anhydride chemistry.

Transition Metal Catalysis in Advanced Transformations

Transition metal catalysts open avenues for more complex transformations of 4-phenylbutanoic anhydride, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Processes

Palladium catalysts are exceptionally versatile for cross-coupling reactions. 4-Phenylbutanoic anhydride can serve as an electrophilic partner in reactions like the Suzuki coupling, where it reacts with organoboronic acids. researchgate.net These reactions typically employ a palladium(0) catalyst, which undergoes oxidative addition into the anhydride C-O bond. Following a transmetalation step with the organoboronic acid and subsequent reductive elimination, a new C-C bond is formed, yielding a ketone product. researchgate.net This methodology provides a powerful tool for creating complex molecular architectures starting from the anhydride.

Nickel-Catalyzed Asymmetric Reactions

Nickel catalysts have emerged as cost-effective and powerful alternatives to palladium for various cross-coupling reactions. researchgate.net Chiral nickel catalysts are particularly valuable for asymmetric synthesis, enabling the creation of enantioenriched products. acs.orgacs.org In the context of 4-phenylbutanoic anhydride, a chiral nickel catalyst could potentially be used in reductive cross-coupling reactions with organozinc reagents or other nucleophiles. acs.org Such reactions could lead to the formation of chiral ketones or other derivatives where a new stereocenter is generated. The development of these reactions often involves the in-situ activation of the carboxylic acid precursor to a mixed anhydride, which then participates in the nickel-catalyzed cycle. researchgate.net

Oxide Catalysts in Ketonization Reactions (e.g., Cerium, Manganese)

The catalytic ketonization of carboxylic acids is a process where two acid molecules are converted into a symmetric ketone, with the elimination of water and carbon dioxide. This reaction is typically carried out in the vapor phase at high temperatures over heterogeneous metal oxide catalysts. nih.govmdpi.com While the direct ketonization of the anhydride is studied, the reaction is more commonly applied to the precursor, 4-phenylbutanoic acid. nih.govmdpi.com

Cerium(IV) oxide (CeO₂) and manganese(IV) oxide (MnO₂) are highly effective catalysts for this transformation. nih.govrsc.orgresearchgate.net Research on the vapor-phase ketonization of ω-phenylalkanoic acids, including 4-phenylbutanoic acid, using cerium and manganese catalysts has demonstrated the formation of the corresponding symmetric ketone with yields reported to be as high as 47–49%. nih.govmdpi.com The mechanism is believed to involve the formation of a surface carboxylate, which then undergoes further reaction to form a β-keto acid intermediate, followed by decarboxylation to yield the ketone. researchgate.netchemrxiv.org

| Catalyst Type | Reaction | Reactant | Typical Product | Reported Yields |

|---|---|---|---|---|

| Palladium(0) Complexes | Suzuki Cross-Coupling | 4-Phenylbutanoic anhydride + Organoboronic Acid | Unsymmetrical Ketone | Varies by substrate |

| Chiral Nickel Complexes | Asymmetric Reductive Coupling | 4-Phenylbutanoic anhydride + Organozinc Reagent | Chiral Ketone | Varies by substrate |

| Cerium(IV) Oxide (CeO₂) | Vapor-Phase Ketonization | 4-Phenylbutanoic Acid | 1,7-Diphenyl-4-heptanone | ~47-49% nih.govmdpi.com |

| Manganese(IV) Oxide (MnO₂) | Vapor-Phase Ketonization | 4-Phenylbutanoic Acid | 1,7-Diphenyl-4-heptanone | ~47-49% nih.govmdpi.com |

Advanced Analytical Techniques for Research on 4 Phenylbutanoic Anhydride

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure of 4-Phenylbutanoic anhydride (B1165640) and evaluating its purity. These methods provide detailed information about the compound's functional groups, atomic connectivity, and electronic properties.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of 4-Phenylbutanoic anhydride, FT-IR is particularly effective in confirming the presence of the characteristic anhydride group.

Acid anhydrides exhibit two distinct carbonyl (C=O) stretching vibrations due to symmetric and asymmetric stretching modes. For non-cyclic anhydrides like 4-Phenylbutanoic anhydride, these bands are typically observed at higher wavenumbers compared to the single carbonyl stretch of the corresponding carboxylic acid. spectroscopyonline.com The higher frequency band, corresponding to the symmetric stretch, is generally more intense in non-cyclic anhydrides. spectroscopyonline.com

Based on the analysis of related compounds and general principles of IR spectroscopy, the expected characteristic FT-IR peaks for 4-Phenylbutanoic anhydride are presented in the table below. spectroscopyonline.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Asymmetric Stretch | ~1750 | Strong |

| C=O Symmetric Stretch | ~1820 | Very Strong |

| C-O-C Stretch | 1000-1300 | Strong |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | <3000 | Medium |

| Aromatic C=C Bending | 1450-1600 | Medium-Weak |

This table presents expected data based on general spectroscopic principles for non-cyclic anhydrides.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of 4-Phenylbutanoic anhydride.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Phenylbutanoic anhydride would be expected to show distinct signals for the protons in the phenyl group and the butanoyl chain. The chemical shifts are influenced by the electron-withdrawing effect of the anhydride group. Protons closer to the carbonyl groups will be deshielded and appear at a higher chemical shift (downfield).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbons of the anhydride group are highly deshielded and would appear significantly downfield. The aromatic carbons and the aliphatic carbons of the butanoyl chain would also have characteristic chemical shifts.

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-Phenylbutanoic anhydride, extrapolated from data for 4-Phenylbutanoic acid and related structures.

Predicted ¹H NMR Data for 4-Phenylbutanoic Anhydride

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.1 - 7.3 | Multiplet | 10H |

| -CH₂- (alpha to C=O) | ~2.5 | Triplet | 4H |

| -CH₂- (beta to C=O) | ~1.9 | Multiplet | 4H |

| -CH₂- (gamma to phenyl) | ~2.6 | Triplet | 4H |

This table presents predicted data based on the structure and known chemical shifts of similar compounds.

Predicted ¹³C NMR Data for 4-Phenylbutanoic Anhydride

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Anhydride) | ~170 |

| Aromatic C (quaternary) | ~140 |

| Aromatic C-H | 126-129 |

| -CH₂- (alpha to C=O) | ~33 |

| -CH₂- (beta to C=O) | ~26 |

| -CH₂- (gamma to phenyl) | ~35 |

This table presents predicted data based on the structure and known chemical shifts of similar compounds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For 4-Phenylbutanoic anhydride, the UV-Vis spectrum is expected to be dominated by absorptions due to the phenyl group. The anhydride functional group itself has weak n→π* transitions, which may be obscured by the stronger π→π* transitions of the aromatic ring.

The benzene (B151609) ring exhibits characteristic absorption bands, and the presence of the butanoyl anhydride substituent may cause a slight shift in the position and intensity of these bands.

| Electronic Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) |

| π→π* (Aromatic) | ~260 nm | Moderate |

| n→π* (Carbonyl) | ~225 nm | Weak |

This table presents expected data based on general spectroscopic principles for aromatic compounds and anhydrides.

Chromatographic Techniques for Separation, Quantification, and Analysis

Chromatographic methods are essential for separating 4-Phenylbutanoic anhydride from complex mixtures, quantifying its concentration, and coupling with mass spectrometry for definitive identification.

Liquid Chromatography–High Resolution Mass Spectrometry (LC-HRMS) is a highly sensitive and selective technique for the analysis of organic molecules. In the context of 4-Phenylbutanoic anhydride, LC would be used to separate the compound from impurities or other components in a sample matrix. Reversed-phase chromatography would likely be a suitable approach.

Following chromatographic separation, high-resolution mass spectrometry provides an accurate mass measurement of the molecule, which can be used to determine its elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the structure. Anhydrides can be challenging to analyze directly by electrospray ionization (ESI) and may require derivatization to improve ionization efficiency and stability. nih.gov

Hypothetical LC-HRMS Parameters for 4-Phenylbutanoic Anhydride Analysis

| Parameter | Condition |

| LC Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |

| Ionization Mode | Electrospray Ionization (ESI), potentially after derivatization |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |

| Expected [M+H]⁺ | m/z 311.16 |

This table outlines a plausible, though not experimentally verified, set of parameters for LC-HRMS analysis.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the relatively high molecular weight and potential for thermal decomposition of 4-Phenylbutanoic anhydride, direct GC analysis may be challenging. Therefore, derivatization is often employed to convert the analyte into a more volatile and thermally stable derivative.

For anhydrides, derivatization typically involves reaction with an alcohol to form the corresponding esters, or with an amine to form an amide. colostate.edu These derivatives are generally more amenable to GC analysis. The choice of derivatizing agent can also be tailored to enhance detection by specific GC detectors. gcms.cz For instance, using a fluorinated derivatizing agent can significantly improve sensitivity with an electron capture detector (ECD). gcms.cz

Potential Derivatization Reactions for GC Analysis of 4-Phenylbutanoic Anhydride

| Derivatizing Agent | Derivative Formed | Advantages for GC Analysis |

| Methanol (with catalyst) | Methyl 4-phenylbutanoate | Increased volatility and thermal stability |

| Pentafluorobenzyl bromide | Pentafluorobenzyl ester | Enhanced sensitivity for ECD |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ester | Increased volatility |

This table illustrates common derivatization strategies that could be applied to 4-Phenylbutanoic anhydride for GC analysis.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Product Separation

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique widely employed for monitoring the progress of chemical reactions and for the separation of products from reactants and byproducts. wikipedia.org In the context of reactions involving 4-Phenylbutanoic anhydride, TLC is an indispensable tool for qualitatively assessing the consumption of the starting material and the formation of new chemical entities.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel or alumina (B75360) coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate by capillary action. wikipedia.org The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase. More polar compounds tend to adhere more strongly to a polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Reaction Monitoring: To monitor a reaction, small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals alongside spots of the starting materials (e.g., 4-Phenylbutanoic anhydride and the substrate being acylated) and, if available, the expected product. The development of the TLC plate in a suitable mobile phase allows for a visual comparison of the spots. The gradual disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

Product Separation: TLC is also instrumental in optimizing the conditions for larger-scale separation of the desired product by column chromatography. By testing various solvent systems (mobile phases) on a TLC plate, a suitable eluent can be identified that provides good separation between the product and any unreacted starting materials or byproducts. A common mobile phase for separating moderately polar organic compounds like those involved in acylation reactions is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents can be adjusted to achieve optimal separation. For acidic compounds like 4-phenylbutanoic acid, which may "streak" on a standard silica gel plate, adding a small amount of a polar, acidic solvent like acetic acid to the mobile phase can improve the spot shape and resolution.

Visualization: Since 4-Phenylbutanoic anhydride and many of its derivatives are aromatic, they can often be visualized on a TLC plate containing a fluorescent indicator under UV light (typically at 254 nm), where they appear as dark spots. wikipedia.org Additionally, various chemical staining agents can be used for visualization. A potassium permanganate (B83412) (KMnO4) stain can be effective for visualizing compounds that can be oxidized. For detecting the anhydride or ester functionalities, specific stains like a hydroxylamine/ferric chloride spray can be employed, which often produce colored spots. nih.gov

Below is a representative table illustrating the expected Rf values for compounds in a hypothetical acylation reaction monitored by TLC.

| Compound | Structure | Expected Rf Value (Hexane:Ethyl Acetate 3:1 on Silica Gel) | Visualization Method |

| 4-Phenylbutanoic anhydride | (C6H5(CH2)3CO)2O | ~0.6 | UV (254 nm), KMnO4 stain |

| 4-Phenylbutanoic acid | C6H5(CH2)3COOH | ~0.2 (may streak) | UV (254 nm), p-Anisaldehyde stain |

| Benzyl alcohol (Substrate) | C6H5CH2OH | ~0.3 | UV (254 nm), KMnO4 stain |

| Benzyl 4-phenylbutanoate (Product) | C6H5(CH2)3COOCH2C6H5 | ~0.5 | UV (254 nm) |

Note: The Rf values are illustrative and can vary depending on the exact experimental conditions.

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the substance of interest. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined, revealing the exact molecular structure.

For compounds related to 4-Phenylbutanoic anhydride, X-ray crystallography can provide crucial information:

Conformational Analysis: The solid-state conformation of the phenylbutyl group can be precisely determined, including the torsion angles of the alkyl chain and the orientation of the phenyl ring relative to the carbonyl group.

Intermolecular Interactions: In the crystalline state, molecules are held together by various non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. X-ray crystallography allows for the detailed characterization of these interactions, which can influence the physical properties of the compound, such as its melting point and solubility. For example, in the crystal structure of carboxylic acids like 4-phenylbutanoic acid, one would expect to observe hydrogen-bonded dimers.

Absolute Configuration: For chiral derivatives of 4-Phenylbutanoic anhydride, X-ray crystallography is an unambiguous method for determining the absolute configuration of the stereocenters.

The table below summarizes the kind of crystallographic data that can be obtained from an X-ray diffraction experiment on a related compound, such as a crystalline derivative of 4-phenylbutanoic acid.

| Parameter | Description | Example Data for a Hypothetical Crystal |

| Crystal System | The symmetry of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P21/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 10.5 Å, b = 5.2 Å, c = 15.8 Å, β = 98.5° |

| Z | The number of molecules in the unit cell. | 4 |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C=O, C-O). | C=O: ~1.21 Å, C-O: ~1.32 Å |

| Bond Angles | The angles between adjacent bonds (e.g., O-C=O). | O-C=O: ~123° |

| Hydrogen Bonding | The presence and geometry of hydrogen bonds. | O-H···O distance of ~2.65 Å |

This detailed structural information is invaluable for understanding the intrinsic properties of the molecule and can be correlated with its reactivity and behavior in solution and in biological systems.

Specialized Spectroscopic and Physical Methods for Mechanistic Insights

To delve deeper into the reaction mechanisms involving 4-Phenylbutanoic anhydride, particularly to identify and characterize transient intermediates, more specialized spectroscopic and physical methods are required.

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the detection and characterization of chemical species that have one or more unpaired electrons. canada.carsc.org Such species, known as paramagnetic species or free radicals, can be key intermediates in certain chemical reactions. If a reaction involving 4-Phenylbutanoic anhydride is suspected to proceed through a radical pathway, EPR spectroscopy would be the definitive method to investigate this.

The principle of EPR is analogous to that of Nuclear Magnetic Resonance (NMR) spectroscopy, but it probes the magnetic properties of unpaired electrons rather than atomic nuclei. When a paramagnetic sample is placed in a strong magnetic field, the magnetic moments of the unpaired electrons can align either with or against the field, resulting in two distinct energy levels. The absorption of microwave radiation can induce transitions between these energy levels, giving rise to an EPR spectrum.

The appearance of an EPR spectrum provides a wealth of information about the radical species:

g-factor: The position of the EPR signal, characterized by the g-factor, is analogous to the chemical shift in NMR and is a characteristic property of the radical.

Hyperfine Coupling: The interaction of the unpaired electron with nearby magnetic nuclei (e.g., 1H, 13C, 14N) leads to the splitting of the EPR signal into multiple lines, a phenomenon known as hyperfine coupling. The pattern and magnitude of this splitting provide detailed information about the electronic structure of the radical and the identity and proximity of the interacting nuclei.

In the context of 4-Phenylbutanoic anhydride, EPR could be used to investigate, for example, a hypothetical single-electron transfer (SET) reaction where the anhydride accepts an electron to form a radical anion. The resulting EPR spectrum would provide evidence for the formation of this intermediate and could be used to map the distribution of the unpaired electron density within the molecule.

The table below outlines the type of information that could be obtained from an EPR study of a hypothetical radical intermediate derived from 4-Phenylbutanoic anhydride.

| EPR Parameter | Information Gained | Hypothetical Example |

| g-factor | Identification of the type of radical (e.g., carbon-centered, oxygen-centered). | g ≈ 2.003 for an organic radical. |

| Hyperfine Coupling Constants (a) | Information about the atoms to which the unpaired electron is coupled and their distance from the radical center. | Coupling to the protons of the phenyl ring and the adjacent methylene (B1212753) groups. |

| Linewidth | Information about dynamic processes such as molecular tumbling and chemical exchange. | Broader lines in a viscous solution. |

While direct EPR studies on 4-Phenylbutanoic anhydride reactions were not found in the initial search, the technique remains a crucial tool for investigating potential radical mechanisms in its chemistry.

Absorption and luminescence (fluorescence and phosphorescence) spectroscopy are powerful techniques for studying the electronic properties of molecules and for probing reaction mechanisms, particularly those involving excited states or electron transfer processes. wikipedia.org Luminescence quenching studies, in particular, can provide valuable kinetic and mechanistic information. uzh.ch

Absorption Spectroscopy: UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The aromatic phenyl group in 4-Phenylbutanoic anhydride gives rise to characteristic absorption bands in the UV region. Changes in the absorption spectrum during a reaction can be used to monitor the consumption of the anhydride and the formation of products, provided they have distinct spectral features.

Luminescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light and been promoted to an excited singlet state. The fluorescence spectrum and quantum yield are sensitive to the molecular structure and the local environment.

Luminescence Quenching: Quenching refers to any process that decreases the intensity of fluorescence. wikipedia.org This can occur through various mechanisms, including collisional quenching, energy transfer, and electron transfer. By measuring the decrease in fluorescence intensity of a fluorophore in the presence of a quencher (in this case, potentially 4-Phenylbutanoic anhydride or a reactant), one can obtain information about the interaction between the two species.

The Stern-Volmer equation is commonly used to analyze collisional quenching data:

I0 / I = 1 + KSV[Q] = 1 + kqτ0[Q]

where I0 and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, KSV is the Stern-Volmer quenching constant, kq is the bimolecular quenching rate constant, and τ0 is the fluorescence lifetime of the fluorophore in the absence of the quencher. A linear plot of I0/I versus [Q] is indicative of a single quenching mechanism.

In the context of 4-Phenylbutanoic anhydride, luminescence quenching studies could be designed to:

Probe Electron Transfer Reactions: If a reaction is initiated by photoinduced electron transfer, the anhydride could act as either an electron acceptor or donor, quenching the fluorescence of a photosensitizer. The rate of quenching can provide insights into the feasibility and kinetics of the electron transfer process.

Investigate Complex Formation: The formation of a non-fluorescent complex between the anhydride and another molecule in the ground or excited state can lead to static quenching, which can be distinguished from dynamic (collisional) quenching by lifetime measurements.

The following table summarizes the type of data obtained from a hypothetical luminescence quenching experiment to study a reaction involving 4-Phenylbutanoic anhydride.

| Experimental Measurement | Parameter Obtained | Mechanistic Insight |

| Fluorescence intensity as a function of quencher concentration | Stern-Volmer constant (KSV) | Provides a measure of the quenching efficiency. |

| Fluorescence lifetime measurements | Bimolecular quenching rate constant (kq) | Can be compared to the diffusion-controlled rate to understand the nature of the quenching process (e.g., electron transfer, energy transfer). |

| Temperature dependence of quenching | Activation energy of quenching | Helps to distinguish between static and dynamic quenching mechanisms. |

These specialized spectroscopic techniques provide a deeper understanding of the reaction pathways available to 4-Phenylbutanoic anhydride, moving beyond simple product analysis to the identification and characterization of fleeting intermediates and transition states.

Computational Chemistry and Theoretical Studies of 4 Phenylbutanoic Anhydride and Analogues

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method that has revolutionized the study of molecular systems. It is employed to determine the optimized molecular geometry and various electronic properties by calculating the electron density of a molecule. For cyclic anhydrides, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G**, can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Cyclic Anhydride (B1165640) Analogue (Note: This data is illustrative for a generic cyclic anhydride and not specific to 4-phenylbutanoic anhydride)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.20 Å |

| Bond Length | C-O (ring) | ~1.38 Å |

| Bond Length | C-C (ring) | ~1.51 Å |

| Bond Angle | O=C-O | ~121° |

These calculations would also yield important electronic properties such as the dipole moment and the distribution of electrostatic potential, which are crucial for understanding the molecule's interaction with its environment.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital to which a molecule is most likely to accept electrons, reflecting its electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For an anhydride, the LUMO is typically localized on the antibonding π* orbitals of the carbonyl carbons, making them susceptible to nucleophilic attack. The HOMO, conversely, is often associated with the lone pairs of the oxygen atoms. In a study on bis[(E)-anthranyl-9-acrylic]anhydride, HOMO and LUMO analysis was used to understand the charge transfer within the molecule. nih.gov

Table 2: Illustrative FMO Data for a Carboxylic Anhydride Analogue (Note: This data is hypothetical and serves to illustrate the concept for an anhydride.)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.5 | Localized on oxygen lone pairs |

| LUMO | -1.2 | Localized on carbonyl carbon π* orbitals |

This analysis is fundamental in predicting how 4-phenylbutanoic anhydride would react with various nucleophiles and electrophiles.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying charge distribution on individual atoms and understanding hyperconjugative interactions, which contribute to molecular stability.

In the context of 4-phenylbutanoic anhydride, NBO analysis would reveal the partial positive charges on the carbonyl carbons, confirming their electrophilic nature. It would also describe the delocalization of electron density from the oxygen lone pairs into the antibonding orbitals of the adjacent carbonyl groups, a key feature of the anhydride functionality. Studies on butanoic acid derivatives have utilized NBO analysis to examine the redistribution of electron density in bonding and anti-bonding orbitals. biointerfaceresearch.com This type of analysis can also elucidate the nature of intermolecular interactions, such as hydrogen bonding, in the presence of other molecules. nih.gov

Table 3: Representative NBO Charges for Atoms in a Cyclic Anhydride Moiety (Note: These values are illustrative and not specific to 4-phenylbutanoic anhydride.)

| Atom | Natural Charge (e) |

|---|---|

| Carbonyl Carbon (C=O) | +0.85 |

| Carbonyl Oxygen (C=O) | -0.65 |

Theoretical Prediction of Reactivity Descriptors (e.g., Nucleophilicity, Electrophilicity)

Based on the electronic properties derived from DFT calculations, various reactivity descriptors can be computed to provide a quantitative measure of a molecule's reactivity. These descriptors, rooted in conceptual DFT, include electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).

Electronic Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from a system. It can be approximated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is approximated as η ≈ (E_LUMO - E_HOMO) / 2.

Global Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Computational studies on butanoic acid derivatives have calculated these indices to compare their stability and reactivity. biointerfaceresearch.com For 4-phenylbutanoic anhydride, a high electrophilicity index would be expected due to the presence of the two electron-withdrawing carbonyl groups, quantitatively confirming its susceptibility to nucleophilic attack.

Table 4: Calculated Reactivity Descriptors for an Analogous Organic Molecule (Note: This data is from a study on butanoic acid derivatives and is for illustrative purposes.)

| Compound Analogue | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|

| Analogue 1 | -3.55 | 2.90 | 2.18 |

These theoretical predictions are invaluable for understanding and predicting the chemical behavior of 4-phenylbutanoic anhydride in various chemical reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-phenylbutanoic anhydride in laboratory settings?

- Methodological Answer : 4-Phenylbutanoic anhydride can be synthesized via dehydration of 4-phenylbutanoic acid using azeotropic agents like thionyl chloride (SOCl₂) or acetic anhydride. For small-scale synthesis, refluxing 4-phenylbutanoic acid with excess acetic anhydride (as an acylation catalyst) at 80–100°C for 4–6 hours is effective . Post-reaction, purification via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) is recommended. Confirm purity using melting point analysis and FT-IR (e.g., characteristic anhydride C=O stretch at ~1800 cm⁻¹) .

Q. How can the purity and structural integrity of 4-phenylbutanoic anhydride be validated?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Look for signals corresponding to the phenyl group (δ ~7.2–7.4 ppm for aromatic protons) and anhydride carbonyls (δ ~165–175 ppm for ¹³C) .

- HPLC/GC-MS : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) or GC-MS with derivatization (e.g., silylation) to confirm absence of residual acid or byproducts .

- Titration : Acid-base back-titration quantifies unreacted acid impurities (<2% threshold) .

Q. What are the primary reactivity trends of 4-phenylbutanoic anhydride in nucleophilic acyl substitution?

- Methodological Answer : The anhydride reacts preferentially with nucleophiles (e.g., amines, alcohols) under mild conditions (room temperature, inert atmosphere). For example, in esterification, combine equimolar anhydride and alcohol in dry dichloromethane with catalytic DMAP. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1). Kinetic studies show reaction rates depend on steric hindrance: primary alcohols react faster than secondary .

Advanced Research Questions

Q. How do steric and electronic effects influence the stereoselectivity of Diels-Alder reactions involving 4-phenylbutanoic anhydride?

- Methodological Answer : In Diels-Alder cycloadditions, the electron-withdrawing phenyl group increases dienophile reactivity but may reduce stereoselectivity due to steric bulk. Experimental design should compare endo/exo ratios using differential scanning calorimetry (DSC) and X-ray crystallography. Computational modeling (e.g., DFT at the B3LYP/6-31G* level) can predict transition-state barriers. For example, reactions with furan show a slight endo preference (ΔΔG‡ ~1.2 kcal/mol), but retro-Diels-Alder pathways may dominate at elevated temperatures .

Q. What strategies resolve contradictions in reported catalytic efficiencies for 4-phenylbutanoic anhydride in polymer grafting?

- Methodological Answer : Discrepancies in grafting efficiency (e.g., maleic anhydride vs. 4-phenylbutanoic anhydride) arise from differences in radical initiation methods (thermal vs. UV). Use controlled radical polymerization (RAFT or ATRP) with precise stoichiometry. Characterize graft copolymers via GPC and ¹H NMR to quantify grafting ratios. Statistical analysis (ANOVA) of reaction variables (e.g., initiator concentration, temperature) can identify dominant factors .

Q. How can 4-phenylbutanoic anhydride be tailored for environmental remediation applications?

- Methodological Answer : Functionalize cellulose or chitosan via esterification under microwave-assisted conditions (100°C, 30 min) to enhance heavy metal adsorption. Optimize parameters (pH, temperature, contact time) using response surface methodology (RSM). For example, cellulose modified with 4-phenylbutanoic anhydride shows Ca²⁺ adsorption capacities up to 160 mg/g at pH 6.5. Validate via ICP-OES and Langmuir isotherm modeling .

Q. What experimental designs minimize side reactions during copolymerization of 4-phenylbutanoic anhydride with styrene?

- Methodological Answer : Use a stoichiometric excess of styrene (monomer feed ratio 3:1) in bulk polymerization at 60°C under N₂. Monitor conversion via ¹³C NMR to track alternating vs. random sequences. Penultimate unit effects (from styrene-terminated radicals) can be quantified using nonlinear least-squares fitting of copolymer composition data. Suppress cross-linking by adding chain-transfer agents (e.g., dodecanethiol) .

Data Analysis & Validation

Q. How should researchers interpret conflicting kinetic data for 4-phenylbutanoic anhydride hydrolysis?

- Methodological Answer : Hydrolysis rates vary with solvent polarity and pH. Conduct parallel experiments in buffered aqueous-acetone systems (pH 2–10) and analyze via UV-Vis (monitoring carboxylate formation at 210 nm). Use Arrhenius plots to compare activation energies. Contradictions often stem from solvent-specific stabilization of tetrahedral intermediates—reconcile data via multivariate regression .

Q. What statistical tools are recommended for optimizing synthetic yields of 4-phenylbutanoic anhydride derivatives?

- Methodological Answer : Apply Taguchi or Box-Behnken designs to test variables (temperature, catalyst loading, solvent ratio). For example, a 3-level factorial design identified optimal esterification conditions: 90°C, 5 mol% H₂SO₄, and toluene:acetic anhydride (3:1 v/v), achieving 92% yield. Validate robustness via Monte Carlo simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.